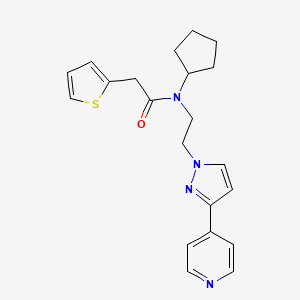

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4OS/c26-21(16-19-6-3-15-27-19)25(18-4-1-2-5-18)14-13-24-12-9-20(23-24)17-7-10-22-11-8-17/h3,6-12,15,18H,1-2,4-5,13-14,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSHIITADKKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This compound integrates various functional groups, including a cyclopentyl group, a pyridine ring, a pyrazole moiety, and a thiophene group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 350.45 g/mol. The unique combination of heteroatoms and functional groups allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.45 g/mol |

| Functional Groups | Cyclopentyl, Pyrazole, Pyridine, Thiophene |

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Activity : Compounds containing pyridine and pyrazole moieties have shown potential in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : Similar structures have been linked to anti-inflammatory properties through the modulation of inflammatory pathways.

- Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities in models of neurodegeneration.

Case Studies

Several case studies highlight the pharmacological potential of compounds with similar structures:

- Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant anticancer activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

- Inflammation Model : Research involving compounds with thiophene rings showed reduced inflammatory markers in animal models, suggesting a beneficial effect in inflammatory diseases .

- Neuroprotection : Investigations into pyridine-containing compounds revealed neuroprotective effects in models of oxidative stress, indicating possible applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Acetamides

The following table summarizes key structural and functional differences between the target compound and similar acetamide derivatives:

Key Observations

Heterocyclic Diversity Dictates Target Specificity: The target compound’s pyridinyl-pyrazole motif is distinct from the benzothiazole in ’s compound 4, which lacks kinase-targeting pyridine but shows weak immunoproteasome activity . Pyridine-containing analogs (e.g., ’s Aurora A inhibitors) demonstrate stronger kinase affinity due to improved π-π stacking and hydrogen bonding with ATP-binding pockets .

Impact of Substituents on Bioactivity :

- The cyclopentyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., morpholine in ’s quinazoline derivative), though this could reduce aqueous solubility .

- Thiophene vs. Thiazole : Thiophene-containing compounds (e.g., target compound, ) are associated with kinase inhibition, while thiazole derivatives () often exhibit antimicrobial properties due to interactions with bacterial enzymes .

Synthetic Accessibility :

- The target compound’s synthesis likely requires multi-step coupling of pyridinyl-pyrazole intermediates with activated acetamide precursors, analogous to methods in (e.g., triethylamine-mediated coupling in methylene chloride) . In contrast, simpler analogs like ’s dichlorophenyl-thiazolyl acetamide are synthesized via straightforward carbodiimide-mediated amide bond formation .

Biological Data Gaps: While the target compound’s structural analogs in show nanomolar IC₅₀ values against Aurora A/STK1, direct activity data for the target compound are absent in the evidence. Further in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed to validate its hypothesized multi-target profile.

Q & A

Q. What are the common synthetic routes for preparing N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, a method analogous to involves reacting a substituted phenylacetic acid derivative with a pyrazole-containing amine in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base . The reaction is stirred at 273 K for 3 hours, followed by extraction and purification via slow evaporation crystallization. Yields can vary based on steric hindrance from the cyclopentyl and pyridinyl groups.

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on a combination of techniques:

- 1H/13C NMR : To verify substituent connectivity and regiochemistry of the pyrazole and thiophene rings.

- IR spectroscopy : Confirms the presence of amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- LC-MS : Validates molecular weight and purity (>95%) .

- Elemental analysis : Ensures stoichiometric consistency with the molecular formula .

Q. What preliminary biological screening methods are used for this compound?

Initial screening often involves:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .

- Enzyme inhibition studies : Testing against kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity) .

- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance from the cyclopentyl group?

Steric challenges arise during the coupling of the bulky cyclopentylamine moiety. Strategies include:

- Catalyst optimization : Using copper(I) bromide or cesium carbonate to enhance reaction efficiency (as in ) .

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .

- Temperature modulation : Prolonged stirring at 273–298 K to favor amide bond formation . Data from similar compounds show yields improving from ~17% to 35% with these adjustments .

Q. How do crystallographic studies inform conformational analysis of this compound?

X-ray crystallography (e.g., ) reveals:

- Planarity of the amide group : Facilitates hydrogen bonding (N–H⋯O/N interactions) to form dimeric structures .

- Dihedral angles : The pyridinyl and thiophenyl rings exhibit torsional angles of ~61–80°, influencing π-π stacking and solubility .

- Hydrogen-bonding motifs : R₂²(8) or R₂²(10) graph-set motifs stabilize crystal packing, critical for understanding solid-state reactivity .

Q. How can computational tools resolve contradictions in biological activity data?

Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions or target promiscuity. Solutions include:

- Molecular docking (AutoDock/Vina) : Predict binding affinities to targets like bacterial DNA gyrase or human kinases. highlights using PASS software to prioritize targets with Pa (probability of activity) > 0.7 .

- MD simulations : Assess stability of ligand-target complexes over 100 ns to validate docking hypotheses.

- SAR analysis : Compare with analogs (e.g., pyrazole-thiazole hybrids in ) to identify critical substituents .

Methodological Challenges and Solutions

Q. What strategies mitigate low reproducibility in biological assays?

- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .

- Positive controls : Use ciprofloxacin (for bacteria) or staurosporine (for kinases) to validate assay conditions .

- Triplicate experiments : Report mean ± SD for IC₅₀/MIC values, with p < 0.05 significance thresholds.

Q. How to address solubility issues during in vitro testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.